1-Chloro-3-ethynyl-5-methoxybenzene
Overview
Description
1-Chloro-3-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H7ClO. It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethynyl-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynyl-5-methoxybenzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethynyl-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 1-methoxy-3-ethynyl-5-substituted benzene derivatives.
Oxidation: Formation of 1-chloro-3-ethynyl-5-methoxybenzaldehyde or 1-chloro-3-ethynyl-5-methoxybenzoic acid.
Reduction: Formation of 1-chloro-3-ethenyl-5-methoxybenzene or 1-chloro-3-ethyl-5-methoxybenzene.
Scientific Research Applications
1-Chloro-3-ethynyl-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-ethynyl-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and methoxy group can influence the compound’s reactivity and binding affinity to target molecules, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-ethynylbenzene: Lacks the methoxy group, resulting in different reactivity and properties.
1-Chloro-5-methoxybenzene: Lacks the ethynyl group, leading to different chemical behavior.
3-Ethynyl-5-methoxybenzene:
Uniqueness
1-Chloro-3-ethynyl-5-methoxybenzene is unique due to the combination of the chlorine atom, ethynyl group, and methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-chloro-3-ethynyl-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMEZHRNCZASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855808 | |
Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556112-23-3 | |
Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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